3-(3-Formylphenyl)-5-nitrobenzoic acid
Description
3-(3-Formylphenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and a 3-formylphenyl moiety at the 3-position.
Properties
IUPAC Name |
3-(3-formylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(6-11)15(19)20/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEFTYHXXQYHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688892 | |
| Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-38-7 | |
| Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by a formylation reaction to attach the formyl group to the aromatic ring. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the nitration and formylation processes.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Formylphenyl)-5-nitrobenzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Formylphenyl)-5-nitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(3-Carboxyphenyl)-5-nitrobenzoic acid.
Reduction: 3-(3-Formylphenyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Formylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Formylphenyl)-5-nitrobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive formyl and nitro groups. These groups can interact with different molecular targets, such as enzymes and receptors, leading to changes in their activity and function. The pathways involved often include redox reactions and electrophilic aromatic substitution.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups: The nitro (-NO₂) group is common across analogs, enhancing acidity and directing electrophilic substitution. The formyl group in the target compound offers unique reactivity for condensation reactions compared to carboxy (-COOH) or methylthio (-SMe) groups .
- Solubility : Long alkyl chains (e.g., decyloxy in ) improve lipophilicity, whereas polar groups (e.g., -COOH in ) enhance water solubility. The formyl group may balance moderate polarity.
- Stability : Fluorine and nitro substituents (e.g., ) increase thermal stability but may confer sensitivity to light or moisture.
Comparison with Target Compound :
- The formyl group in 3-(3-formylphenyl)-5-nitrobenzoic acid may enable covalent binding to biological targets (e.g., via Schiff base formation with lysine residues), differing from non-covalent interactions seen in sulfonamides or xanthones .
- Fluorinated analogs (e.g., ) exhibit enhanced bioavailability, suggesting that the target compound’s formyl group could be modified to fluorine for improved pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
